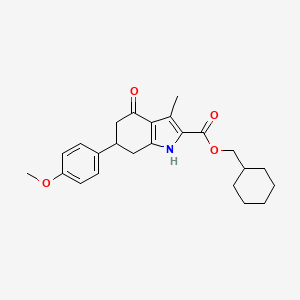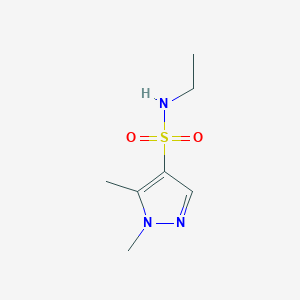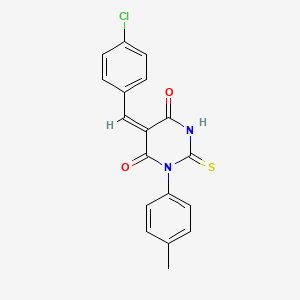![molecular formula C18H12ClNO6 B4686237 6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4686237.png)
6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Descripción general
Descripción
6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Nitro-derivatized Coumarin (NDC), is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of coumarin, a natural substance found in many plants, and has been modified to enhance its properties and improve its effectiveness in various research applications.
Mecanismo De Acción
The mechanism of action of NDC is not well understood, but it is believed to interact with biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. This allows NDC to selectively bind to certain biomolecules and emit fluorescence when excited by light of a specific wavelength.
Biochemical and Physiological Effects:
NDC has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on cells or organisms. This makes it a safe and reliable tool for researchers in various scientific fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NDC in lab experiments is its high sensitivity and selectivity for biomolecules. This allows researchers to detect and quantify these molecules with high accuracy and precision. However, one limitation of NDC is its relatively high cost and complex synthesis process, which may limit its widespread use in some research settings.
Direcciones Futuras
There are many potential future directions for the use of NDC in scientific research. One area of interest is its use as a diagnostic tool for various diseases, such as cancer and infectious diseases. NDC has also been studied for its potential applications in drug discovery and development, as well as in the field of nanotechnology. Further research is needed to fully understand the potential applications of NDC and to develop new methods for its synthesis and use in various scientific settings.
Conclusion:
In conclusion, 6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, or NDC, is a synthetic compound that has many potential applications in scientific research. Its high sensitivity and selectivity for biomolecules make it a valuable tool for researchers in various fields, and its minimal toxicity and lack of significant biochemical or physiological effects make it a safe and reliable tool for experimentation. Further research is needed to fully understand the potential applications of NDC and to develop new methods for its synthesis and use in various scientific settings.
Aplicaciones Científicas De Investigación
NDC has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids. NDC has been shown to have high sensitivity and selectivity for these molecules, making it a valuable tool for researchers in the field of biotechnology.
Propiedades
IUPAC Name |
6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO6/c1-10-5-18(22)26-16-8-17(14(19)7-13(10)16)25-9-15(21)11-3-2-4-12(6-11)20(23)24/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURKGDOIKLPWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4686156.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4686161.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B4686163.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4686169.png)

![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4686183.png)
![ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B4686196.png)

![1-[4-hydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-3,5-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B4686217.png)

![2-{[(6-methylpyrimidin-4-yl)thio]methyl}benzonitrile](/img/structure/B4686243.png)
amine hydrochloride](/img/structure/B4686251.png)
![4-(acetylamino)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4686259.png)
![2-({4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B4686262.png)